molecular formula C13H7BrCl2F2O2S B13486353 (2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Cat. No.: B13486353
M. Wt: 416.1 g/mol
InChI Key: UQGNQVNMSBTWFL-UHFFFAOYSA-N
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Description

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a bromophenyl group, a dichlorothiophenyl group, and a difluoroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate typically involves the esterification of (2-Bromophenyl)methanol with 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

Scientific Research Applications

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • (2-Fluorophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate
  • (2-Iodophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

Uniqueness

(2-Bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the dichlorothiophenyl group provides distinct properties that differentiate it from similar compounds .

Properties

Molecular Formula

C13H7BrCl2F2O2S

Molecular Weight

416.1 g/mol

IUPAC Name

(2-bromophenyl)methyl 2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

InChI

InChI=1S/C13H7BrCl2F2O2S/c14-9-4-2-1-3-7(9)6-20-12(19)13(17,18)8-5-10(15)21-11(8)16/h1-5H,6H2

InChI Key

UQGNQVNMSBTWFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C(C2=C(SC(=C2)Cl)Cl)(F)F)Br

Origin of Product

United States

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